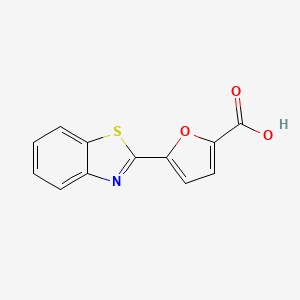

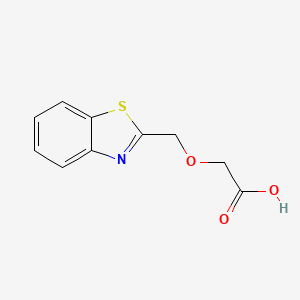

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is a chemical entity that has been the focus of various studies due to its potential applications in medicinal chemistry. The interest in this compound stems from its structural features, which include a benzothiazole moiety linked to a furan ring. This structure is believed to confer the molecule with unique biological activities, making it a valuable scaffold for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives related to 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid has been explored in several studies. For instance, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid were synthesized to investigate their anticancer properties . The synthesis involved variations in the functional group at the C-terminal of the thiazolidinone framework, leading to compounds with an amide moiety. The chemical structures of these compounds were confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry . Another study reported the synthesis of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole through acylation, conversion to thioamide, and subsequent oxidation, followed by electrophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds related to 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid has been elucidated using various analytical techniques. The confirmation of the chemical structures of synthesized derivatives was achieved through (1)H NMR, IR, and Mass Spectra analysis . These techniques are crucial for determining the position of substituents and the overall molecular conformation, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid derivatives has been studied through various chemical reactions. For example, reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with different reactants yielded new derivatives with potential antitumor activity . Electrophilic substitution reactions on the furan ring of related compounds have been shown to occur exclusively at the 5-position, indicating a preference for substitution at this site .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of electron-donating groups on the thiazolidinone moiety was found to play a significant role in the anticancer properties of these compounds . The thiol-thione tautomeric equilibrium of related compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol has also been described, which can affect their chemical behavior and biological activity .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, reactions involving this compound have led to the development of new 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan- or thiophen-2-yl)prop-2-en-1-one and other derivatives, which are potential candidates in antitumor screening (Matiichuk et al., 2020).

Development of Antimicrobial Agents

This compound has also been instrumental in the creation of antimicrobial agents. Studies have shown that derivatives of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid exhibit significant antimicrobial activities. For example, the synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole showed promising results in antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Application in Organic Chemistry

The compound's relevance extends to organic chemistry, where it is used in the synthesis of diverse organic structures. A study demonstrated the synthesis of cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes using 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, showcasing its versatility in organic synthesis (Racané et al., 2003).

Role in Nematicidal and Antibacterial Activities

Research has also explored the use of this compound in developing nematicidal and antibacterial agents. For instance, a study on the synthesis and activity of certain derivatives highlighted their effectiveness against specific nematodes and bacteria, suggesting potential applications in pest and disease control (Reddy et al., 2010).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it is inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCXRJZXJIMEPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366615 |

Source

|

| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |

CAS RN |

32277-89-7 |

Source

|

| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)